molecular formula C12H8BrFN4O2 B8387782 3-(5-Bromo-2-fluorobenzoylamino)pyrazine-2-carboxamide

3-(5-Bromo-2-fluorobenzoylamino)pyrazine-2-carboxamide

Cat. No. B8387782
M. Wt: 339.12 g/mol
InChI Key: JUPHWYXRCBFFCR-UHFFFAOYSA-N
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Patent
US09290502B2

Procedure details

A mixture of 3-(5-bromo-2-fluorobenzoylamino)pyrazine-2-carboxamide 103 (2.3 g, 6.78 mmol) and KOH (3.81 g, 67.8 mmol) in H2O (60 mL) and DMSO (20 mL) was stirred at room temperature for 45 min. Acidification to pH 5 (pH paper control) with AcOH followed by addition of 50 mL of ice-cold water afforded a precipitate, which was filtered off, washed with H2O, acetonitrile and ether to give 1.83 g of the title product 104 as a white powder (LCMS analysis).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:20])=[C:6]([CH:19]=1)[C:7]([NH:9][C:10]1[C:11]([C:16]([NH2:18])=[O:17])=[N:12][CH:13]=[CH:14][N:15]=1)=O.[OH-].[K+].CC(O)=O>O.CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:20])=[C:6]([C:7]2[NH:18][C:16](=[O:17])[C:11]3[C:10](=[N:15][CH:14]=[CH:13][N:12]=3)[N:9]=2)[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)NC=2C(=NC=CN2)C(=O)N)C1)F
Name
Quantity
3.81 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded a precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with H2O, acetonitrile and ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC2=NC=CN=C2C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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